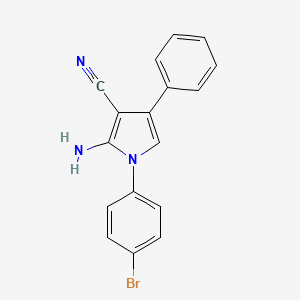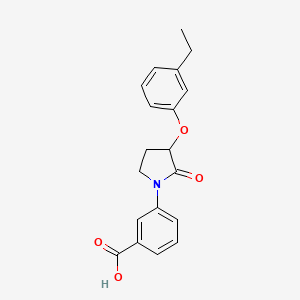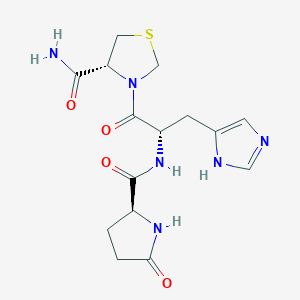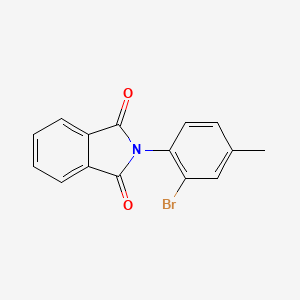
5-Bromo-L-tryptophylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid is a synthetic compound that features an indole moiety, a bromine atom, and an amino acid derivative. Compounds with indole structures are often of interest due to their biological activity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid typically involves multi-step organic synthesis. A common approach might include:
Bromination: Introduction of the bromine atom to the indole ring.
Amidation: Formation of the amide bond between the indole derivative and an amino acid.
Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the bromine atom or the amide group.
Substitution: Nucleophilic substitution reactions might occur at the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an indole-3-carboxylic acid derivative, while reduction could produce a debrominated or deaminated product.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid could be used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.
Biology
Biologically, compounds with indole structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive roles.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating diseases, particularly those involving the central nervous system or cancer.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, or as a research chemical.
Mecanismo De Acción
The mechanism of action for (S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The bromine atom might enhance binding affinity or specificity.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
5-Bromoindole: A simpler brominated indole derivative.
Tryptophan: An essential amino acid with an indole side chain.
Uniqueness
(S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid is unique due to its specific combination of an indole ring, bromine atom, and amino acid moiety, which may confer unique biological activities and chemical reactivity.
Propiedades
Número CAS |
918957-45-6 |
|---|---|
Fórmula molecular |
C13H14BrN3O3 |
Peso molecular |
340.17 g/mol |
Nombre IUPAC |
2-[[(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H14BrN3O3/c14-8-1-2-11-9(4-8)7(5-16-11)3-10(15)13(20)17-6-12(18)19/h1-2,4-5,10,16H,3,6,15H2,(H,17,20)(H,18,19)/t10-/m0/s1 |
Clave InChI |
SIQCMCYGZGPDGX-JTQLQIEISA-N |
SMILES isomérico |
C1=CC2=C(C=C1Br)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)


![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)

![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)

![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)



